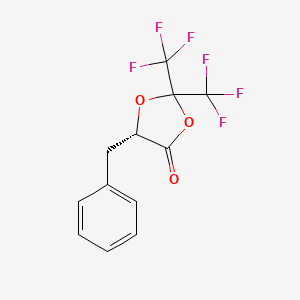
1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)-: is a chemical compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms and one carbonyl group. The specific compound has a phenylmethyl group and two trifluoromethyl groups attached to the ring, making it a unique and interesting molecule for various applications in chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dioxolan-4-ones typically involves the reaction of carbonyl compounds with diols in the presence of an acid catalyst. For the specific compound 1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)-, the synthesis can be carried out using a phenylmethyl ketone and a diol with trifluoromethyl groups. The reaction is usually catalyzed by p-toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production of 1,3-dioxolan-4-ones often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and solvents can also be tailored to meet industrial requirements, ensuring scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxolan-4-ones can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dioxolan-4-ones are used as monomers for the synthesis of polylactic acid (PLA), a biodegradable polymer. The polymerization of these compounds can be catalyzed by Brønsted acids, leading to the formation of high-molecular-weight PLA with good thermal properties .
Biology and Medicine: These compounds have potential applications in drug delivery systems due to their ability to form stable complexes with various drugs. Their unique structure allows for controlled release and targeted delivery of therapeutic agents.
Industry: In the industrial sector, 1,3-dioxolan-4-ones are used as intermediates in the synthesis of various fine chemicals and pharmaceuticals. Their reactivity and stability make them valuable building blocks for complex organic synthesis.
Wirkmechanismus
The mechanism of action of 1,3-dioxolan-4-ones involves their ability to undergo ring-opening polymerization (ROP) and other chemical transformations. The presence of the carbonyl group and the two oxygen atoms in the ring allows for various nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxanes: These compounds have a six-membered ring with two oxygen atoms and one carbonyl group. They are more stable than 1,3-dioxolanes and are used in similar applications.
1,3-Dioxolanes: These compounds have a five-membered ring with two oxygen atoms and one carbonyl group.
Uniqueness: 1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)- is unique due to the presence of the phenylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specialized applications in chemistry and industry.
Eigenschaften
CAS-Nummer |
748134-70-5 |
|---|---|
Molekularformel |
C12H8F6O3 |
Molekulargewicht |
314.18 g/mol |
IUPAC-Name |
(5S)-5-benzyl-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H8F6O3/c13-11(14,15)10(12(16,17)18)20-8(9(19)21-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
InChI-Schlüssel |
UDSBAALKVHGVPL-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)OC(O2)(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(O2)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
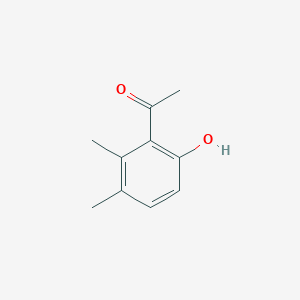

![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
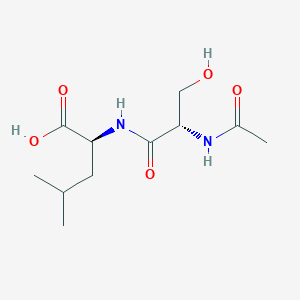
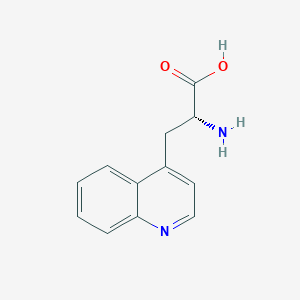
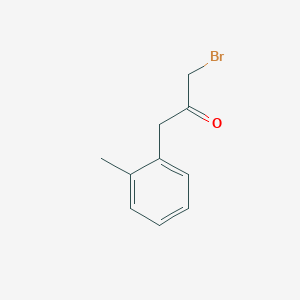
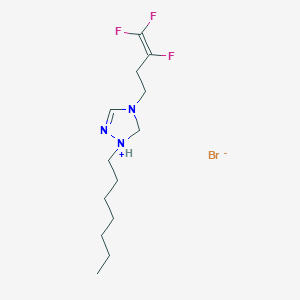
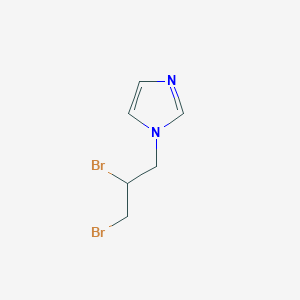
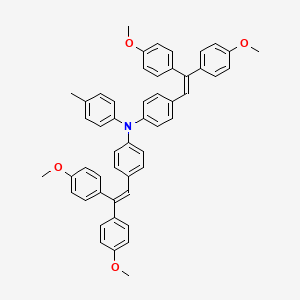
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
